
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide, also known as PACAP-27, is a neuropeptide that has been found to play an important role in various physiological processes. It was first isolated from the hypothalamus of pigs and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide exerts its effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Upon binding, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide activates intracellular signaling pathways that regulate gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to promote neuronal survival and regeneration, enhance synaptic plasticity, and modulate neurotransmitter release. Additionally, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to regulate immune function, including cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide is a valuable tool for studying various physiological processes in the laboratory. Its ability to modulate neuronal and immune function makes it a useful tool for studying neurological and immunological disorders. However, its complex synthesis process and high cost can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide-based therapeutics for neurological and immunological disorders. Additionally, further research is needed to elucidate the mechanisms underlying N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide's effects on neuronal and immune function. Finally, the development of novel N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide analogs with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The synthesis process is complex and requires expertise in peptide chemistry. However, once synthesized, N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide can be purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation. It has been studied extensively in the context of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11(9-5-6-9)8-16-14(17)13-7-10-3-1-2-4-12(10)18-13/h1-4,7,9,11H,5-6,8,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJLSEKIDRWRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

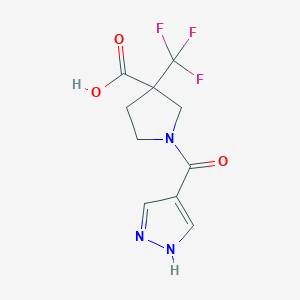
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
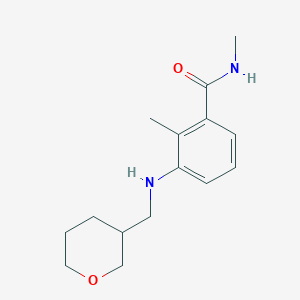
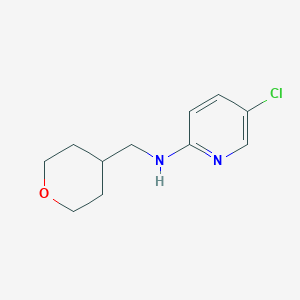
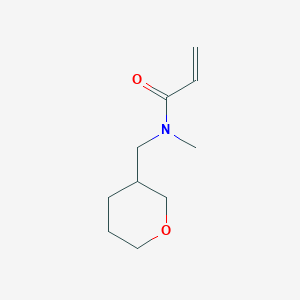
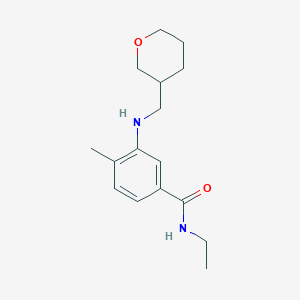
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)

![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)


![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)